REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1.C.[O:14]=[C:15](Cl)OC(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[N:1]([C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1)=[C:15]=[O:14]
|
Name
|
|
Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)CC(=O)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methyl 3-isocyanatophenylacetate is prepared
|
Type
|
CUSTOM
|
Details
|
after returning to a temperature in the vicinity of 20° C.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours and 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture is then degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling through argon for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered on Celite
|
Type
|
WASH
|
Details
|
rinsed with 50 cm3 of dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at a temperature in the vicinity of 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C=1C=C(C=CC1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |